molecular formula C8H17NO B2986585 (2S)-2-(Oxan-2-yl)propan-1-amine CAS No. 2248214-45-9

(2S)-2-(Oxan-2-yl)propan-1-amine

Cat. No.: B2986585
CAS No.: 2248214-45-9
M. Wt: 143.23
InChI Key: MSDIIEYEAUJKKR-JAMMHHFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(Oxan-2-yl)propan-1-amine is a chiral amine compound that features an oxane ring attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(Oxan-2-yl)propan-1-amine typically involves the following steps:

    Formation of the Oxane Ring: This can be achieved through cyclization reactions involving diols or epoxides.

    Attachment of the Propan-1-Amine Group: This step may involve nucleophilic substitution reactions where an amine group is introduced to the oxane ring.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Catalytic Hydrogenation: Using metal catalysts to facilitate the addition of hydrogen.

    Enzymatic Synthesis: Employing enzymes to achieve high stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halides, acids, and bases.

Major Products

    Oxidation Products: Ketones, aldehydes, or carboxylic acids.

    Reduction Products: Alcohols or amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand or catalyst in various organic reactions.

    Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Biochemical Studies: Investigated for its interactions with enzymes and proteins.

Medicine

    Pharmaceuticals: Potential use in drug development due to its chiral nature.

Industry

    Material Science: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (2S)-2-(Oxan-2-yl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The oxane ring and amine group can form hydrogen bonds and other interactions, influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(Oxan-2-yl)ethan-1-amine: Similar structure but with an ethan-1-amine backbone.

    (2S)-2-(Oxan-2-yl)butan-1-amine: Similar structure but with a butan-1-amine backbone.

Uniqueness

    Chirality: The specific (2S) configuration provides unique stereochemical properties.

    Functional Groups: The combination of an oxane ring and a propan-1-amine group offers distinct reactivity and applications.

Properties

IUPAC Name

(2S)-2-(oxan-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(6-9)8-4-2-3-5-10-8/h7-8H,2-6,9H2,1H3/t7-,8?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDIIEYEAUJKKR-JAMMHHFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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